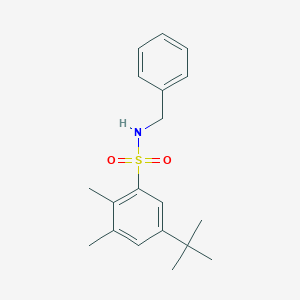
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been used in scientific research to study its mechanism of action and physiological effects. BDBS has been synthesized using various methods and has been shown to have potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide has been shown to selectively inhibit carbonic anhydrase IX, which is overexpressed in certain types of cancer, leading to a decrease in tumor growth.
Biochemical and Physiological Effects:
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase, which can lead to changes in pH regulation in the body. N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide has also been shown to exhibit antitumor activity against human lung cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide in lab experiments is its high yield of synthesis, which allows for large quantities to be produced. Another advantage is its potential as a selective inhibitor of carbonic anhydrase IX, which can be useful in studying the role of this enzyme in cancer. However, one limitation of using N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research involving N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide, including further study of its mechanism of action and potential applications in the field of medicinal chemistry. One area of interest is its potential as a chemotherapeutic agent, particularly in the treatment of lung cancer. Another area of interest is its potential as a selective inhibitor of carbonic anhydrase IX, which could lead to the development of new cancer therapies. Additionally, further research is needed to optimize the synthesis of N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide and to improve its solubility in water.
Synthesemethoden
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with benzylamine in the presence of a base. Another method involves the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with benzylamine and sodium hydride in dimethylformamide. Both methods result in the formation of N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide with high yields.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide has been used in scientific research to study its potential applications in the field of medicinal chemistry. One study found that N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide exhibited antitumor activity against human lung cancer cells, suggesting that it may have potential as a chemotherapeutic agent. Another study found that N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide had potential as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in certain types of cancer.
Eigenschaften
Molekularformel |
C19H25NO2S |
|---|---|
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S/c1-14-11-17(19(3,4)5)12-18(15(14)2)23(21,22)20-13-16-9-7-6-8-10-16/h6-12,20H,13H2,1-5H3 |
InChI-Schlüssel |
WSASNOMINZAQBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NCC2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NCC2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide](/img/structure/B281062.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281064.png)

![Ethyl 5-[(cyclohexylcarbonyl)(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281071.png)
![4-tert-butyl-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281072.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281074.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-1-naphthalenesulfonamide](/img/structure/B281075.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281077.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281078.png)


![N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281083.png)
![Ethyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281086.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281088.png)